Butyl(triphenyl)phosphanium benzoate
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Overview
Description
Butyl(triphenyl)phosphanium benzoate is an organophosphorus compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is particularly notable for its applications in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl(triphenyl)phosphanium benzoate typically involves the reaction of triphenylphosphine with butyl bromide, followed by the introduction of benzoate. The reaction is usually carried out under inert conditions to prevent oxidation of the phosphine. The general steps are as follows:
Reaction of Triphenylphosphine with Butyl Bromide: This step involves the nucleophilic substitution of triphenylphosphine with butyl bromide to form butyl(triphenyl)phosphanium bromide.
Introduction of Benzoate: The butyl(triphenyl)phosphanium bromide is then reacted with sodium benzoate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl(triphenyl)phosphanium benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and butyl benzoate.
Substitution: The benzoate group can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Sodium or potassium salts of other anions are typically used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and butyl benzoate.
Substitution: Various substituted phosphonium salts depending on the anion used.
Scientific Research Applications
Butyl(triphenyl)phosphanium benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in Wittig reactions and other phosphine-mediated transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of butyl(triphenyl)phosphanium benzoate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating a range of chemical transformations. In biological systems, it may interact with cellular membranes and proteins, leading to its observed biological activities.
Comparison with Similar Compounds
Butyl(triphenyl)phosphanium benzoate can be compared with other phosphonium salts such as:
- Methyl(triphenyl)phosphanium chloride
- Ethyl(triphenyl)phosphanium bromide
- Propyl(triphenyl)phosphanium iodide
Uniqueness
This compound is unique due to its specific combination of butyl and benzoate groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain catalytic and synthetic applications where other phosphonium salts may not be as effective.
Properties
CAS No. |
920759-12-2 |
---|---|
Molecular Formula |
C29H29O2P |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
butyl(triphenyl)phosphanium;benzoate |
InChI |
InChI=1S/C22H24P.C7H6O2/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;8-7(9)6-4-2-1-3-5-6/h4-18H,2-3,19H2,1H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
IPMWRLYOKMIJMN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
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